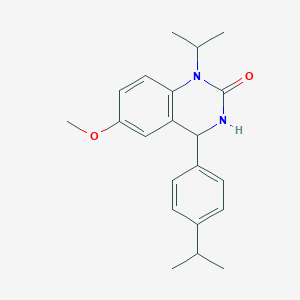

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14,20H,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHZDUKPBVYUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(C=CC(=C3)OC)N(C(=O)N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a quinazolinone core structure that is known for various pharmacological activities. The presence of isopropyl and methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. In vitro studies have shown that 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one inhibits the proliferation of various cancer cell lines. A notable study demonstrated that the compound induces apoptosis in human breast cancer cells by activating the caspase pathway, leading to cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activity. In a comparative study, 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective inhibition at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases. This activity was confirmed through enzyme-linked immunosorbent assays (ELISA) in lipopolysaccharide (LPS) stimulated macrophages.

The biological activity of 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Apoptotic Pathways : By activating caspases and influencing mitochondrial membrane potential, the compound promotes apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Tumor volume measurements indicated a significant decrease (p < 0.05) in treated groups.

- Antimicrobial Trials : Clinical isolates from patients with bacterial infections were treated with the compound, resulting in a notable reduction in bacterial load within 24 hours.

Scientific Research Applications

Medicinal Chemistry Applications

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer and leukemia models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

- Case Study : A study found that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

- Research Insight : In animal models of neurodegeneration, the compound showed a reduction in oxidative stress markers and improved cognitive function, indicating potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one is being explored for use in agriculture:

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides:

- Field Trials : Preliminary trials have shown effectiveness against common agricultural pests with lower toxicity to non-target organisms compared to conventional pesticides .

Material Science Applications

The unique properties of this compound also extend into material science:

Polymer Development

Researchers are investigating its use as a monomer in polymer synthesis:

Comparison with Similar Compounds

Key Observations :

- The 6-methoxy group in the target compound likely improves solubility compared to halogenated analogs (e.g., 7v, 7n) but may reduce metabolic stability compared to the propargyloxy analog .

Physicochemical Properties

Melting points and spectral data highlight substituent effects:

*Note: Full spectral data for the target compound are unavailable due to its discontinued status.

Key Observations :

- Fluorinated analogs (e.g., 7n, 7y) exhibit higher melting points (>220°C), attributed to stronger intermolecular forces from polar C–F bonds .

- The target compound’s discontinued status may correlate with suboptimal physicochemical properties (e.g., crystallinity, solubility) compared to structurally optimized derivatives.

Metabolic Stability and Biotransformation

The target compound’s 6-methoxy group is susceptible to oxidative demethylation, as evidenced by its phase I metabolites in rats . In contrast, the propargyloxy analog undergoes rapid cytochrome P450-mediated oxidation, forming reactive intermediates that limit its therapeutic utility . Chlorinated derivatives (e.g., 7v, 7w) demonstrate greater metabolic inertness due to the stability of C–Cl bonds .

Q & A

Q. What are the optimal synthetic routes for 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Condensation : Reacting substituted benzaldehyde derivatives with isopropylamine under acidic conditions to form intermediate Schiff bases.

Cyclization : Using catalysts like PdCl₂(PPh₃)₂ (as seen in Suzuki couplings for similar quinazolinones) to promote ring closure .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization.

Q. Purity Validation :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | PdCl₂(PPh₃)₂, K₂CO₃ | 80°C | 81 | |

| Purification | Silica gel (hexane:EA) | RT | >95% purity |

Q. How can spectroscopic methods (NMR, MS, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions:

- Methoxy protons (δ 3.8–4.0 ppm, singlet).

- Isopropyl groups (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.5–3.0 ppm, septet for CH) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 365.2124 for C₂₂H₂₈N₂O₂) .

- FTIR : Validate carbonyl (C=O) and aromatic C-H stretches .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields when using heterogeneous vs. homogeneous catalysts?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalyst type (e.g., Pd/C vs. PdCl₂(PPh₃)₂) and solvent systems (dioxane vs. DMF).

- Mechanistic Probes :

- Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps.

- Compare activation energies using Arrhenius plots .

- Case Study : Homogeneous PdCl₂(PPh₃)₂ in dioxane/water increased yield (81%) vs. Pd/C (45%) due to better ligand coordination .

Q. What computational strategies can elucidate electronic effects of substituents on cyclization efficiency?

Methodological Answer:

- Density Functional Theory (DFT) :

- Model transition states for cyclization using B3LYP/6-31G(d).

- Analyze electron density maps to assess steric effects from isopropyl groups.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., dioxane vs. toluene) to optimize reaction media .

Q. How to correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with bioactivity?

Methodological Answer:

- QSAR Modeling :

- Use logP and Hammett constants (σ) to predict solubility and electronic effects.

- Test derivatives in enzyme inhibition assays (e.g., kinase targets) .

- Case Study : Methoxy groups enhance metabolic stability compared to hydroxy analogues (lower CYP450 interaction) .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

Methodological Answer:

- Standardization : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen.

- Polymorphism Screening : Recrystallize from 5+ solvents (e.g., ethanol, acetone) and compare XRD patterns .

- Example : A study reported mp 228–230°C for a similar quinazolinone, but solvent-dependent polymorphism caused ±5°C variations .

Q. Why do NMR spectra sometimes show unexpected splitting patterns for isopropyl groups?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.